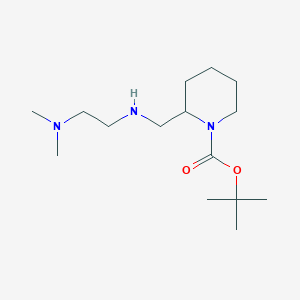

tert-Butyl 2-(((2-(dimethylamino)ethyl)amino)methyl)piperidine-1-carboxylate

Description

tert-Butyl 2-(((2-(dimethylamino)ethyl)amino)methyl)piperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butyl carbamate protective group at the 1-position and a functionalized side chain at the 2-position. Such structural attributes make it a valuable intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting neurological or oncological pathways. The tert-butyl carbamate group enhances solubility in organic solvents and facilitates selective deprotection during multi-step syntheses .

Properties

CAS No. |

887588-60-5 |

|---|---|

Molecular Formula |

C15H31N3O2 |

Molecular Weight |

285.43 g/mol |

IUPAC Name |

tert-butyl 2-[[2-(dimethylamino)ethylamino]methyl]piperidine-1-carboxylate |

InChI |

InChI=1S/C15H31N3O2/c1-15(2,3)20-14(19)18-10-7-6-8-13(18)12-16-9-11-17(4)5/h13,16H,6-12H2,1-5H3 |

InChI Key |

IKALCVDTMSBHNP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1CNCCN(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(((2-(dimethylamino)ethyl)amino)methyl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with the reaction of piperidine with tert-butyl chloroformate to form the tert-butyl piperidine-1-carboxylate. This intermediate is then reacted with 2-(dimethylamino)ethylamine under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(((2-(dimethylamino)ethyl)amino)methyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium azide in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 2-(((2-(dimethylamino)ethyl)amino)methyl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It is often employed in the development of new synthetic methodologies and the study of reaction mechanisms.

Biology

In biological research, this compound is used as a precursor for the synthesis of biologically active molecules. It can be incorporated into drug candidates and other bioactive compounds for testing their efficacy and mechanism of action.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic applications. They may exhibit pharmacological activities such as anti-inflammatory, analgesic, or antimicrobial properties.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be utilized in the formulation of coatings, adhesives, and other products that require specific chemical properties.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(((2-(dimethylamino)ethyl)amino)methyl)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, which can modulate the activity of the target molecules. The piperidine ring provides structural stability and enhances the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, we compare tert-butyl 2-(((2-(dimethylamino)ethyl)amino)methyl)piperidine-1-carboxylate with analogous piperidine derivatives from recent literature.

Structural and Functional Group Variations

Key structural differences among related compounds include:

- Position of substituents: The target compound’s substituents are at the 1- and 2-positions of the piperidine ring, whereas analogs like tert-butyl 4-((2-(1-(2-((2,3-dihydro-1H-indene-5-yl)amino)-2-oxoethyl)-1H-benzo[d]imidazole-2-yl)ethyl)carbamoyl)piperidine-1-carboxylate (29) feature a 4-position carbamate and a benzoimidazole-ethylcarbamoyl side chain .

- Aromatic vs.

Reactivity and Functional Potential

- Deprotection Efficiency: The tert-butyl carbamate group in the target compound can be cleaved under acidic conditions (e.g., HCl/dioxane), similar to compound 31 (4-(2-(1-(2-((2,3-dihydro-1H-indene-5-yl)amino)-2-oxoethyl)-1-H-benzo[d]imidazole-2-yl)ethyl)carbamoylpiperidine-1-yl chloride), which forms a chloride salt after deprotection .

Research Implications and Limitations

The target compound’s modular structure allows for derivatization at both the carbamate and amine sites. However, its lack of aromaticity may limit applications in contexts requiring strong π-π interactions. Further studies should explore its pharmacokinetic properties and compare its stability with analogs like compound 35 , which retains the tert-butyl group for improved shelf life .

Biological Activity

tert-Butyl 2-(((2-(dimethylamino)ethyl)amino)methyl)piperidine-1-carboxylate is a complex organic compound with notable pharmacological potential. It features a piperidine ring, a tert-butyl ester, and a dimethylamino group, which contribute to its unique biological activity. This article reviews the compound's biological activity, focusing on its interactions with molecular targets and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C15H31N3O2. The structural arrangement includes:

- Piperidine ring : A six-membered ring containing one nitrogen atom.

- Dimethylamino group : Enhances solubility and biological activity.

- tert-butyl ester : Provides steric bulk, influencing the compound's interaction with biological targets.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in modulating enzyme interactions and influencing biochemical pathways. Its ability to interact with specific molecular targets makes it a candidate for further investigation in drug development.

Enzyme Interaction Studies

Interaction studies have shown that this compound can modulate the activity of various enzymes and receptors. Key findings include:

- Kinase Inhibition : The compound has been shown to selectively inhibit certain kinases, which are crucial in cancer signaling pathways. For instance, its interaction with MELK (Maternal Embryonic Leucine Zipper Kinase) suggests potential applications in cancer therapy .

| Enzyme | IC50 (nM) | Remarks |

|---|---|---|

| MELK | 15.3 | Potent inhibitor, selective over other kinases |

| PIM1/2/3 | Varies | Inhibited alongside MELK in kinase profiling |

Case Studies

Several studies have highlighted the pharmacological potential of this compound:

-

Cancer Research : In vitro studies demonstrated that this compound exhibited antiproliferative effects against various cancer cell lines, with IC50 values indicating effective inhibition at low concentrations .

- Example Study : A study involving MDA-MB-468 breast cancer cells reported significant growth inhibition, suggesting that the compound may play a role in targeting cancer-specific pathways.

- Neuropharmacology : The compound's ability to cross the blood-brain barrier due to its lipophilic nature suggests potential applications in treating neurological disorders. Preliminary data indicate that it may influence neurotransmitter systems, warranting further investigation .

Comparison with Similar Compounds

The uniqueness of this compound lies in its specific combination of functional groups and biological activities compared to structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| tert-Butyl 2-(aminomethyl)piperidine-1-carboxylate | C11H22N2O | Lacks dimethylamino group; simpler structure |

| tert-Butyl 4-[2-(dimethylamino)acetamido]piperidine-1-carboxylate | C14H28N4O3 | Contains an acetamido group; different position |

| (S)-tert-butyl 2-(aminomethyl)piperidine-1-carboxylate | C11H22N2O | Similar piperidine structure; different stereochemistry |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.